molecular formula C22H21N3O3S B14956864 4-methoxy-N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide

4-methoxy-N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B14956864
M. Wt: 407.5 g/mol
InChI Key: PMBSDGRSULQQPE-UHFFFAOYSA-N
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Description

4-methoxy-N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a thiazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-methoxy-N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide involves several steps, typically starting with the preparation of the indole and thiazole precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea . The final step involves coupling the indole and thiazole moieties with a benzamide group under appropriate reaction conditions.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to various receptors, including serotonin and dopamine receptors . This binding can modulate the activity of these receptors, leading to various biological effects. Additionally, the thiazole ring can interact with enzymes and proteins, further contributing to the compound’s biological activities .

Comparison with Similar Compounds

Similar compounds to 4-methoxy-N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide include other indole derivatives such as:

Compared to these compounds, this compound is unique due to its combination of an indole and thiazole ring, which imparts distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C22H21N3O3S

Molecular Weight

407.5 g/mol

IUPAC Name

4-methoxy-N-[4-(5-methoxy-1,2-dimethylindol-3-yl)-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C22H21N3O3S/c1-13-20(17-11-16(28-4)9-10-19(17)25(13)2)18-12-29-22(23-18)24-21(26)14-5-7-15(27-3)8-6-14/h5-12H,1-4H3,(H,23,24,26)

InChI Key

PMBSDGRSULQQPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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